molecular formula C9H18Cl2N2O B1432169 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride CAS No. 1390654-19-9

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Cat. No. B1432169
M. Wt: 241.16 g/mol
InChI Key: LFGPFVGPBPQCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 241.16 .


Molecular Structure Analysis

The molecular structure of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride can be represented by the SMILES string Cl.Cl.O=C1CCC2(CCNCC2)CN1 . The InChI key for this compound is LFGPFVGPBPQCIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted density of 1.09±0.1 g/cm3 and a predicted boiling point of 369.8±42.0 °C . The solubility of this compound is not specified, but general tips for obtaining a higher solubility include warming the tube at 37 ℃ and shaking it in the ultrasonic bath for a while .

Scientific Research Applications

Summary of the Application

The compound “2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride” has been used in the development of potential therapeutics for Dengue Virus Type 2 (DENV2) infection . Dengue virus poses a serious worldwide health threat with up to 400 million infections occurring annually in over 100 countries .

Methods of Application or Experimental Procedures

The compound was used in the design of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives . These derivatives were tested for their inhibitory activity against DENV2 in a cell-based assay .

Results or Outcomes

Compounds with substitutions featuring 2-methylbenzyl (SPO-6, EC50 = 11.43 ± 0.87 μM), 4-bromobenzyl (SPO-7, EC50 = 14.15 ± 0.50 μM), and 4-cyanobenzyl (SPO-13, EC50 = 20.77 ± 1.92 μM) groups were found to be potent against DENV2 . Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .

properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPFVGPBPQCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Reactant of Route 2
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Reactant of Route 3
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Reactant of Route 4
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Reactant of Route 5
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride
Reactant of Route 6
2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

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